Boc-D-Nva-OH.DCHA

Description

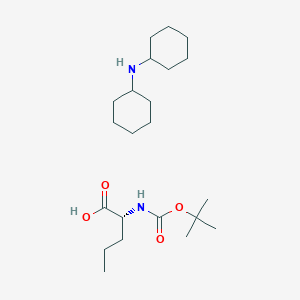

Boc-D-Nva-OH.DCHA is a chiral, Boc-protected amino acid derivative complexed with dicyclohexylamine (DCHA). Its chemical name is N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid (CAS: 67861-96-5), with the molecular formula C22H42N2O4 and a molecular weight of 398.58 g/mol . The compound is structurally characterized by:

- A D-norvaline (Nva) backbone, a non-proteinogenic amino acid with a five-carbon side chain.

- A tert-butoxycarbonyl (Boc) protecting group on the amino terminus.

- A DCHA counterion, enhancing solubility in organic solvents for peptide synthesis applications.

It is exclusively used in research settings, such as solid-phase peptide synthesis (SPPS), where its stability and solubility in non-polar solvents are critical .

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C10H19NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h11-13H,1-10H2;7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t;7-/m.1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGQWOPTVKBMZNB-HMZWWLAASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-Nva-OH.DCHA involves the protection of the amino group of norvaline with a tert-butoxycarbonyl (Boc) group. The reaction typically proceeds as follows:

Protection of Norvaline: Norvaline is reacted with di-tert-butyl dicarbonate in the presence of a base such as triethylamine to form Boc-D-Nva-OH.

Formation of the Salt: The protected norvaline is then reacted with dicyclohexylamine to form the dicyclohexylamine salt (DCHA).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Boc-D-Nva-OH.DCHA can undergo substitution reactions where the Boc group is replaced by other protecting groups or functional groups.

Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used.

Deprotection Reactions: TFA is often used to remove the Boc group under mild conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: Boc-D-Nva-OH.DCHA is widely used in peptide synthesis as a building block. It is particularly useful in the synthesis of peptides that require the incorporation of norvaline residues.

Biology: In biological research, this compound is used to study protein structure and function. It is incorporated into peptides and proteins to investigate their properties and interactions.

Medicine: The compound is used in the development of peptide-based drugs. It serves as a precursor for the synthesis of therapeutic peptides that target specific diseases.

Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. It is also used in the synthesis of specialty chemicals and materials .

Mechanism of Action

Boc-D-Nva-OH.DCHA exerts its effects primarily through its role as a building block in peptide synthesis. The Boc group protects the amino group of norvaline, allowing for selective reactions at other functional groups. Upon deprotection, the free amine can participate in further reactions to form peptides and proteins. The molecular targets and pathways involved depend on the specific peptides and proteins synthesized using this compound .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares Boc-D-Nva-OH.DCHA with structurally analogous Boc-protected amino acid-DCHA salts:

Key Observations:

Boc-N-Me-Tyr-OH.DCHA features N-methyltyrosine, combining an aromatic ring with N-methylation, which reduces hydrogen bonding and enhances membrane permeability .

Molecular Weight :

- This compound has the lowest molecular weight (398.58) due to its simple side chain.

- BOC-THR-OH.DCHA is slightly heavier (400.55) owing to the hydroxyl group.

- Boc-N-Me-Tyr-OH.DCHA is the largest (estimated ~450) due to the tyrosine side chain and N-methylation.

Solubility and Applications: All compounds are DCHA salts, improving solubility in organic solvents like dichloromethane or DMF, critical for SPPS . this compound’s non-polar side chain makes it ideal for hydrophobic peptide segments, while BOC-THR-OH.DCHA’s hydroxyl group supports polar interactions in aqueous environments .

Enantiomeric Considerations

- This compound is the D-enantiomer of norvaline, whereas references Boc-L-norvaline (L-enantiomer). Enantiomers exhibit distinct biological activities and are used to study stereochemical effects in peptide function .

Research and Industrial Relevance

- This compound: Preferred for introducing D-amino acids into peptides, which resist enzymatic degradation and modulate pharmacokinetics .

- BOC-THR-OH.DCHA : Used in glycopeptide synthesis or where hydroxyl-mediated interactions (e.g., with receptors) are required .

- Boc-N-Me-Tyr-OH.DCHA : N-methylation reduces peptide backbone flexibility and enhances metabolic stability, valuable in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.